3-Methylquinoline N-oxide
Overview
Description
3-Methylquinoline N-oxide is an organic compound with the molecular formula C10H9NO . It is a colorless or light yellow solid with a fragrance . It is insoluble in water but can be dissolved in organic solvents . This compound is a weakly alkaline compound and has a heterocyclic structure with fluorescent properties .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions . An efficient intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3 provides N-(quinolin-2-yl)sulfonamides in very good yields .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation CC1=CN+[O-]
. The InChI Key for this compound is CBGUMTBCWWMBRV-UHFFFAOYSA-N
.
Chemical Reactions Analysis
This compound is commonly used as a reagent in organic synthesis, especially as an oxidant . It can be used to oxidize organic compounds, such as alcohols, amines, and sulfur compounds . The preparation method of this compound includes reacting 3-Methylquinoline with an oxidizing agent (such as hydrogen peroxide or ammonium bispersulfate) .
Physical and Chemical Properties Analysis
This compound has a molar mass of 159.18 and a predicted density of 1.10±0.1 g/cm3 . It has a melting point of 88-89°C and a predicted boiling point of 315.0±35.0 °C . The compound has a flash point of 144.3°C and a predicted pKa of 1.08±0.30 .
Scientific Research Applications
Catalysis and Organic Synthesis :
- Gold-catalyzed formal [4+1]-cycloadditions between 3-en-1-ynamides and 8-methylquinoline oxide demonstrate successful application in organic synthesis, especially in the synthesis of substituted 2-aminofurans (Dateer, Pati, & Liu, 2012).
- The use of 3-Methylquinoline N-oxide complexes in forming stable complexes with metal perchlorates, showing its potential in coordination chemistry and materials science (Speca et al., 1979).
Optical Properties and Material Science :
- In the field of nanotechnology and materials science, a study on the novel synthesis and structure characterization of cyanine dye/zinc oxide nanocomposite thin films incorporating 4-CHMQI/ZnO indicates its application in enhancing optical properties for optoelectronics and solar cell applications (Al‐Hossainy, Abdelaal, & El Sayed, 2021).
Chemical Reactions and Mechanisms :
- Research on Pd-Catalyzed Oxidation of sp3-C-H bonds involving NOx shows the role of this compound in facilitating these oxidation processes, crucial in organic and medicinal chemistry (Wenzel et al., 2017).
- The development of metal-free C(sp3)–H oxidation of 2-methylquinolines with PIDA under microwave irradiation illustrates the chemical versatility of quinoline derivatives in synthetic chemistry (Jiang, Huang, Yan, & Xie, 2016).
Pharmacology and Biochemistry :
- A review on naturally occurring plant isoquinoline N-oxide alkaloids highlights their pharmacological activities and potential as leads for drug discovery, emphasizing the significance of N-oxide alkaloids in medicinal chemistry (Dembitsky, Gloriozova, & Poroikov, 2015).
Mechanism of Action
Target of Action
3-Methylquinoline N-oxide is a derivative of quinoline, a group of heterocyclic molecules with diverse biological and pharmacological activities Quinoline derivatives have been known to target a wide range of biological entities, including enzymes, receptors, and cellular structures, contributing to their broad spectrum of bioactivities .
Mode of Action
The mode of action of this compound involves the functionalization of the quinoline scaffold, which is a highly demanded process for the synthesis of quinoline derivatives . The N-oxide moiety of this compound acts as a directing group to perform and control the regioselectivity of the C–H functionalization . This process extends the quinoline framework through the formation of new C–C bonds .
Biochemical Pathways
Quinoline n-oxides, in general, have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The n-oxide moiety is known to influence the pharmacokinetic properties of quinoline derivatives .
Result of Action
Quinoline derivatives have been associated with a wide range of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities
Safety and Hazards
Future Directions
Functionalization of quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Properties
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
Record name | 3-METHYLQUINOLINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-55-8 | |
Record name | 3-METHYLQUINOLINE N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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